molecular formula C14H16O B2820623 spiro[cyclohexane-1,1'-inden]-3'(2'H)-one CAS No. 36449-72-6

spiro[cyclohexane-1,1'-inden]-3'(2'H)-one

Cat. No.: B2820623
CAS No.: 36449-72-6
M. Wt: 200.281
InChI Key: YJSHNXNGZFWVGO-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclohexane ring is fused to an indene moiety through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclohexane-1,1’-inden]-3’(2’H)-one typically involves spirocyclization reactions. One common method is the cyclization of isoquinolinium salts, which can serve as building blocks for the rapid construction of spirocyclic systems . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of spiro[cyclohexane-1,1’-inden]-3’(2’H)-one may involve scalable synthetic routes that ensure high purity and yield. The use of bench-stable or in situ generated intermediates is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one is unique due to its specific spirocyclic structure and the presence of an indene moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[2H-indene-3,1'-cyclohexane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-13-10-14(8-4-1-5-9-14)12-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSHNXNGZFWVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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